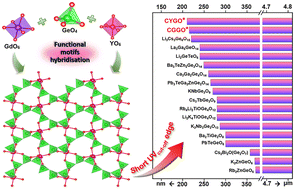Achieving broadband ultraviolet to mid-infrared transparency in germanate-based nonlinear optical crystals Cs3REGe3O9 (RE = Y, Gd)†
Inorganic Chemistry Frontiers Pub Date: 2023-10-10 DOI: 10.1039/D3QI01807E
Abstract
Nonlinear optical (NLO) materials currently attract significant interest and hold paramount importance in the optoelectronic field. Nevertheless, the fabrication of NLO crystals capable of transmitting ultraviolet to mid-infrared wavelengths remains a formidable challenge. Herein, we synthesized two novel NLO crystals, namely Cs3REGe3O9 (RE = Y, Gd), by employing a structural gene strategy that harmoniously merges flexible [YO6] and [GdO6] octahedra with rigid [GeO4] motifs. Remarkably, Cs3REGe3O9 (RE = Y, Gd) crystals exhibit substantial band gaps of 4.92 and 5.3 eV, respectively, while achieving the shortest reported ultraviolet cutoff edges at 210 and 215 nm among the boron-free germanate-based NLO materials. Importantly, these compounds also feature a remarkably broad infrared transparency range exceeding 6.8 μm. Furthermore, both compounds demonstrate a moderate second-harmonic-generation (SHG) response, comparable to that observed in KDP. Additionally, first-principles calculations unveil that the synergistic effect of the [REO6] octahedra and [GeO4] tetrahedra plays a pivotal role in governing the optical properties of Cs3REGe3O9 (RE = Y, Gd). These explored findings offer a novel avenue for leveraging the highly desired NLO materials in the region spanning from ultraviolet to mid-infrared wavelengths.


Recommended Literature
- [1] Solvent screening for a hard-to-dissolve molecular crystal
- [2] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [3] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [4] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [5] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [6] Inside back cover
- [7] Contents pages
- [8] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [9] Air
- [10] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 111900-32-4
-
CAS no.: 178064-02-3
-
CAS no.: 151055-86-6









